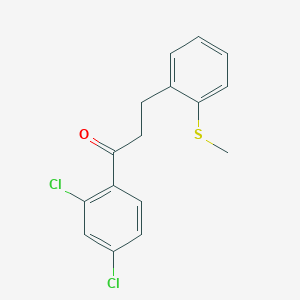

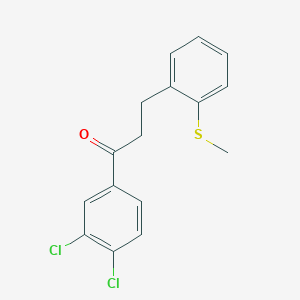

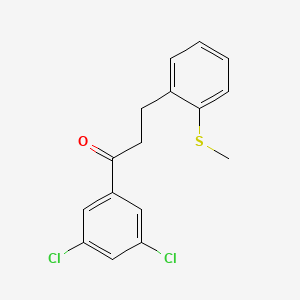

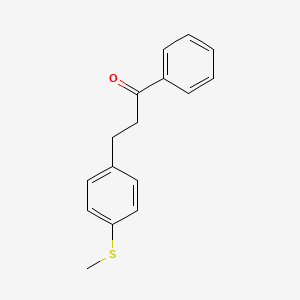

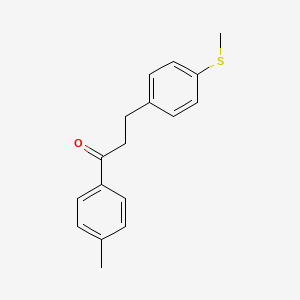

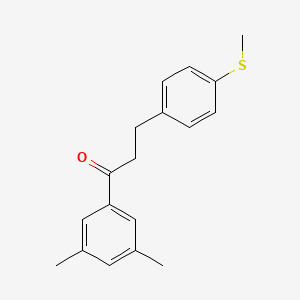

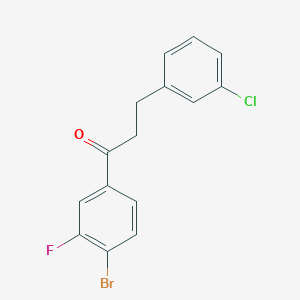

1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one, also known as 3,5-dichloro-2,6-dimethylphenyl propan-1-one, is a chemical compound of the class of organic compounds known as phenylpropanones. It is a colorless to pale yellow solid with a molecular formula of C13H13Cl2O and a molecular weight of 260.15 g/mol. This compound has a wide range of applications in the scientific field and is used as a synthetic intermediate for the production of various chemicals and pharmaceuticals.

Scientific Research Applications

Crystal Structure and Molecular Interactions

A study by (Jasinski et al., 2007) explored the molecular structure of a closely related compound, demonstrating the angles and conformations between different phenyl groups. This type of research is vital for understanding molecular interactions and structural properties, which are fundamental in materials science and molecular design.

Polymer Synthesis

(Percec & Wang, 1990) discussed the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) using phase transfer catalyzed polymerization. The chemical structure of the compound could potentially play a role in similar polymerization processes, contributing to the development of new polymeric materials.

Pharmacological Research Tool

Research by (Croston et al., 2002) identified a compound structurally similar to 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one as a nonpeptidic agonist of the urotensin-II receptor. Compounds like this can serve as valuable tools in pharmacological research, helping to understand receptor mechanisms and potentially leading to new drug discoveries.

Organic Synthesis and Derivatization

The work by (Borgarelli et al., 2022) on the synthesis and derivatization of a 1,4-dihydropyridine scaffold highlights the utility of similar compounds in organic synthesis. The unique properties of such compounds allow for versatile reactions and the creation of diverse chemical structures.

Molecular Complexes and Photonic Materials

(Toda et al., 1985) studied the structures of molecular complexes involving compounds with similar structures. Understanding these interactions is crucial in the development of advanced materials, including photonic materials for applications in optics and electronics.

Catalysis in Polymer Chemistry

(Wei et al., 1991) researched the preparation of telechelics by oxidative coupling polymerization, involving compounds with phenyl groups similar to the one . Such research contributes to the field of catalysis in polymer chemistry, enabling the creation of new polymers with specific properties.

properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-4-3-5-12(2)16(11)6-7-17(20)13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHHSWQLAHFQEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644812 |

Source

|

| Record name | 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898755-26-5 |

Source

|

| Record name | 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.